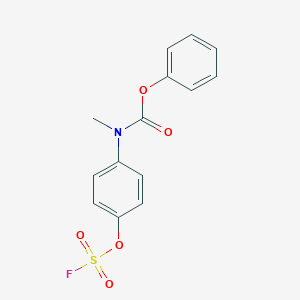Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate
CAS No.: 2411202-20-3
Cat. No.: VC7723918
Molecular Formula: C14H12FNO5S
Molecular Weight: 325.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2411202-20-3 |
|---|---|
| Molecular Formula | C14H12FNO5S |
| Molecular Weight | 325.31 |
| IUPAC Name | phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |
| Standard InChI Key | CSCMPHFAJXQLQS-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |
Introduction
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | C₁₄H₁₃FNO₅S | |
| Molecular Weight (g/mol) | 326.33 | Calculated |
| Melting Point (°C) | 96–98 (similar to ) | |
| Boiling Point (°C) | 309.4 (predicted) | |
| Density (g/cm³) | 1.516 ± 0.06 |
Synthesis and Reaction Pathways
The synthesis of phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate likely involves multi-step protocols, drawing parallels from patented methodologies for N-methyl carbamates and related intermediates .
Key Synthetic Steps:
-
Formation of Phenyl-N-methylcarbamate Core:
-
Introduction of 4-Fluorosulfonyloxy Group:
-
Final Coupling:
Table 2: Synthetic Optimization Insights
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature (Step 1) | 50°C | |
| Catalyst (Step 3) | Triethylamine | |
| Yield Improvement | Reflux in THF |
Physicochemical Properties
The compound’s properties are influenced by its polar sulfonyl group and aromatic systems:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -OSO₂F group; limited solubility in water .
-
Stability: Hydrolytically sensitive under acidic or basic conditions, common to carbamates .
-
Spectroscopic Data:
Applications and Functional Relevance
Pharmaceutical Intermediates
-
Antitumor Agents: Analogous carbamates serve as precursors in small-molecule inhibitors (e.g., kinase inhibitors) . The fluorosulfonyl group may enhance binding affinity to biological targets .
-
Protease Inhibitors: Sulfonyl groups are critical in designing transition-state analogs for enzyme inhibition .
Agrochemical Research
Chemical Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume